9-Chloro halobetasol propionate

Vue d'ensemble

Description

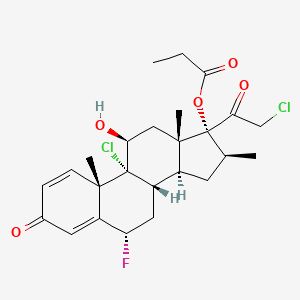

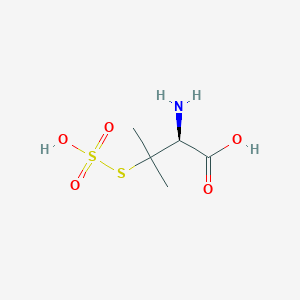

Halobetasol propionate is a synthetic corticosteroid used topically for dermatological purposes . It has anti-inflammatory, antipruritic, and vasoconstrictive actions . The chemical formula of halobetasol propionate is C25H31ClF2O5 .

Molecular Structure Analysis

Halobetasol propionate has a molecular weight of 484.96 Da . It has 9 defined stereocenters . The molecule contains a total of 67 bonds, including 36 non-H bonds, 5 multiple bonds, 4 rotatable bonds, 5 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ester (aliphatic), 2 ketones (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis

The chemical reactions involving halobetasol propionate are complex and involve various factors . The drug product was subjected to International Conference on Harmonization (ICH)-prescribed hydrolytic, oxidative, photolytic, and thermal stress conditions .Physical And Chemical Properties Analysis

Halobetasol propionate is a white crystalline powder insoluble in water . More detailed physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique

Solid Lipid Nanoparticles for Skin Targeting

Mahesh L Bikkad and colleagues (2014) developed halobetasol propionate-loaded solid lipid nanoparticles (HP-SLN) to minimize adverse effects like irritation and provide controlled release for topical delivery. This formulation showed promise in enhancing drug deposition in the skin, controlling drug release, and reducing skin irritation compared to commercial formulations. These results highlight the potential of HP-SLN as a carrier for topical delivery of halobetasol propionate with improved skin targeting and reduced irritation (Bikkad et al., 2014).

Penetration and Retention Enhancement with Skin Penetration Promoters

Research by Paulina Carvajal-Vidal et al. (2017) investigated the effect of various skin penetration enhancers on the permeation and retention of halobetasol propionate in human skin. The study identified specific enhancers that significantly increased drug permeation, providing insights into customized treatments for inflammatory skin diseases based on each patient's needs. This research underscores the importance of selecting appropriate skin penetration enhancers to optimize therapeutic efficacy (Carvajal-Vidal et al., 2017).

Nanostructured Lipid Carriers for Dermal Administration

Another study by Paulina Carvajal-Vidal and team (2019) focused on optimizing halobetasol-loaded nanostructured lipid carriers (HB-NLC) for dermal administration. The study aimed to enhance the topical effectiveness of halobetasol while reducing its systemic side effects. The optimized HB-NLC formulation showed significant anti-inflammatory effects and was well tolerated, suggesting its potential as an alternative treatment for skin inflammatory disorders (Carvajal-Vidal et al., 2019).

Gel Dosage Forms for Inflammation Treatment

Carvajal-Vidal, Roberto González-Pizarro, et al. (2020) developed and characterized gel dosage forms of halobetasol propionate-loaded lipid nanoparticles for treating inflammatory skin diseases. The formulations showed sustained drug release, reduced drug penetration into systemic circulation, and effectively reduced inflammation with lower drug doses compared to existing treatments. This research demonstrates the potential of these novel formulations to enhance the treatment of inflammatory skin conditions with improved patient tolerance and therapeutic efficacy (Carvajal-Vidal et al., 2020).

Safety and Hazards

Halobetasol propionate is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It should be avoided from dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

Orientations Futures

Halobetasol propionate is a potent topical corticosteroid used to treat a variety of skin conditions . It is effective and well-tolerated in the short-term treatment of plaque psoriasis . Future directions may include the development of novel fixed-dose combinations of topical therapeutic agents to improve safety and efficacy .

Propriétés

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-17-(2-chloroacetyl)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31Cl2FO5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(28)17-9-14(29)6-7-22(17,3)24(16,27)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPFKMAMNGPPDJ-LICBFIPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)Cl)O)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31Cl2FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216977 | |

| Record name | 9-Chloro halobetasol propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Chloro halobetasol propionate | |

CAS RN |

66852-61-7 | |

| Record name | 9-Chloro halobetasol propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066852617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Chloro halobetasol propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-CHLORO HALOBETASOL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P6H3332RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

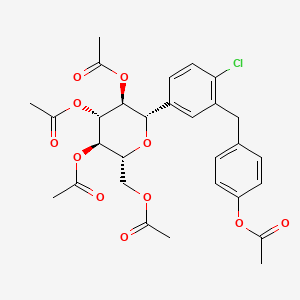

![(2S,5R,6R)-6-[[2,2-Dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;1-ethylpiperidine](/img/structure/B1493998.png)